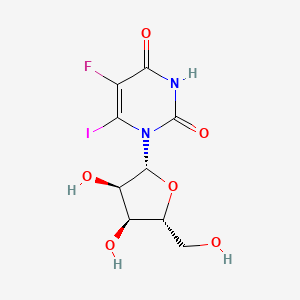

5-Fluoro-6-iodouridine

説明

Context of Halogenated Pyrimidine (B1678525) Nucleoside Analogs in Biomedical Research

Halogenated pyrimidine nucleoside analogs are a class of synthetic compounds that play a crucial role in biomedical research and therapeutics. researchgate.netnih.gov These molecules are structurally similar to the natural pyrimidine nucleosides (uridine, cytidine, and thymidine) that form the building blocks of nucleic acids, DNA and RNA. nih.gov The key difference lies in the substitution of one or more hydrogen atoms on the pyrimidine base with halogen atoms such as fluorine, bromine, or iodine. mostwiedzy.pl

This modification can profoundly alter the molecule's biological activity. mostwiedzy.pl Halogenation can enhance biostability, change how the compound interacts with enzymes, and provide a reactive site for further chemical modifications. mostwiedzy.pl Consequently, many halogenated pyrimidines exhibit potent anticancer, antiviral, and photosensitizing properties. mostwiedzy.pl For instance, the introduction of a fluorine atom at the C-5 position of uracil (B121893) creates 5-fluorouracil (B62378) (5-FU), a widely used anticancer drug that functions by inhibiting thymidylate synthase, an essential enzyme for DNA synthesis. nih.govmdpi.com Similarly, 5-iodo-2'-deoxyuridine was one of the first effective antiviral drugs. nih.gov

In a research context, these analogs are invaluable. They are used to study the structure and function of DNA and RNA, often by crosslinking the oligonucleotide probes to target proteins or nucleic acids. horizondiscovery.com The unique physical properties of halogens also allow them to be used as probes in structural biology techniques like X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. horizondiscovery.com

Historical Development of 5-Fluoro-6-iodouridine and Related Uridine (B1682114) Modifications

The development of this compound is part of a long history of modifying pyrimidine nucleosides to create biologically active compounds. nih.gov Research into 5-substituted pyrimidine nucleosides gained significant momentum due to their potential as antimetabolites for therapeutic use. nih.govmdpi.com

Key historical developments in related compounds laid the groundwork:

5-Fluorouracil (5-FU): The synthesis of 5-FU in the 1950s was a landmark achievement, leading to a potent chemotherapeutic agent still in use today. nih.gov Its success spurred further investigation into other fluorinated pyrimidines.

5-Iodouridine (B31010) and its derivatives: The antiviral properties of 5-iodo-2'-deoxyuridine (idoxuridine) were discovered early on, establishing iodinated nucleosides as a promising class of compounds for drug development. nih.gov

C-6 Modifications: While C-5 modifications were common, research later expanded to include modifications at the C-6 position of the uracil ring, often in combination with a C-5 substituent.

The specific synthesis of this compound involves a multi-step chemical process. A common strategy starts with a protected 5-fluorouridine (B13573) derivative. cardiff.ac.uk Using a strong base like lithium diisopropylamide (LDA) at low temperatures, a proton is removed from the C-6 position, creating a reactive intermediate. This intermediate is then treated with an iodine source, such as molecular iodine (I₂), to install the iodine atom at the C-6 position. cardiff.ac.ukacs.org Subsequent removal of the protecting groups yields the final product, this compound. cardiff.ac.ukacs.org This synthetic approach has been utilized to create a family of 6-substituted-5-fluorouridine analogues for evaluation as potential anticancer and antiviral agents. cardiff.ac.uk

Table 1: Key Research Findings on Related Halogenated Pyrimidines

| Compound | Key Finding | Significance | Reference(s) |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | Widely-used anticancer drug. | Established the therapeutic potential of fluorinated pyrimidines. | nih.govmdpi.com |

| 5-Iodo-2'-deoxyuridine (Idoxuridine) | Effective antiviral drug. | Demonstrated the utility of iodinated nucleosides against viruses. | nih.gov |

| 5-Bromodeoxyuridine (BrdU) | Used to label and detect replicating DNA. | Became an integral tool for cell cycle analysis in research. | purdue.edu |

| 6-Iodouridine (B175831) | Potent inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (ODCase). | Showed potential as an antimalarial agent by targeting a key parasite enzyme. | researchgate.net |

Significance of this compound as a Research Probe

The primary significance of this compound in academic research stems from its function as a specific enzyme inhibitor. Research has identified it as a covalent inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase). researchgate.net

ODCase is a vital enzyme in the de novo pyrimidine biosynthetic pathway, responsible for the final step in the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides needed for DNA and RNA synthesis. researchgate.netresearchgate.net Because of its essential role, ODCase is a target for developing therapeutic agents, particularly against cancer and pathogenic organisms like the malaria parasite, which rely on this pathway for replication. researchgate.net

This compound, once converted to its monophosphate form inside a cell, acts as a mechanism-based inhibitor. In the active site of ODCase, the enzyme attempts its normal reaction, which leads to the elimination of the iodine atom at the C-6 position. This process results in the formation of a covalent bond between the pyrimidine ring and a key amino acid residue (lysine) in the enzyme's active site. researchgate.net This irreversible binding permanently inactivates the enzyme.

This specific inhibitory action makes this compound a valuable research probe for:

Studying Enzyme Mechanisms: It helps scientists understand the catalytic mechanism of ODCase and identify critical residues in its active site. researchgate.net

Drug Development: By serving as a lead compound, it provides a scaffold for designing other, potentially more potent or selective, ODCase inhibitors for anticancer or antiparasitic applications. cardiff.ac.ukresearchgate.net

Probing Biological Pathways: It can be used to investigate the consequences of blocking the pyrimidine synthesis pathway in various biological systems.

Beyond its role as an enzyme inhibitor, the presence of both fluorine and iodine atoms makes it a candidate for use in structural biology studies, aligning with the broader application of halogenated nucleosides as probes for investigating the structure and recognition of nucleic acids. horizondiscovery.comscielo.br

Table 2: Profile of this compound as a Research Probe

| Property | Description | Significance in Research | Reference(s) |

|---|---|---|---|

| Target Enzyme | Orotidine 5'-monophosphate decarboxylase (ODCase) | A key enzyme in the essential pyrimidine synthesis pathway. | researchgate.net |

| Mechanism of Action | Covalent, mechanism-based inhibitor. | Forms an irreversible bond with the enzyme, leading to permanent inactivation. | researchgate.net |

| Primary Application | Probe for studying ODCase function and for developing new inhibitors. | Allows for detailed investigation of a critical metabolic enzyme and serves as a template for drug design. | cardiff.ac.ukresearchgate.net |

| Chemical Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione | Defines its precise chemical structure. | ontosight.ai |

Structure

3D Structure

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O6/c10-3-6(11)13(9(18)12-7(3)17)8-5(16)4(15)2(1-14)19-8/h2,4-5,8,14-16H,1H2,(H,12,17,18)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXHATZRJXXACM-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583099 | |

| Record name | 5-Fluoro-6-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87818-06-2 | |

| Record name | 5-Fluoro-6-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 6 Iodouridine and Its Derivatives

Primary Synthetic Routes to 5-Fluoro-6-iodouridine (e.g., from 5-fluorouridine (B13573) precursors)

The principal method for synthesizing this compound involves the direct iodination of a 5-fluorouridine precursor. A common approach utilizes iodine in the presence of an oxidizing agent. For instance, the reaction of 5-fluorouridine with iodine and silver nitrate (B79036) (AgNO₃) can yield this compound. mostwiedzy.pl Another effective method involves the use of iodine with iodic acid as the oxidizing agent. beilstein-journals.org

A patent describes the synthesis of this compound by treating 5-fluorouridine as the starting material, although specific reagents and conditions are part of broader procedural descriptions for a series of analogs. google.com These direct halogenation methods are advantageous for their straightforward nature, providing a direct path to the desired 6-iodo-substituted compound from the readily available 5-fluorouridine.

Synthesis of Phosphorylated Analogs of this compound (e.g., monophosphates)

The biological activity of nucleoside analogs like this compound often requires their conversion to the corresponding 5'-monophosphate form within the cell. cardiff.ac.uk Chemical synthesis of these phosphorylated analogs is, therefore, a key step in their development.

A general method for synthesizing nucleoside 5'-monophosphates involves the use of a phosphorylating agent. For instance, this compound can be phosphorylated to its 5'-O-monophosphate form using procedures analogous to those for other nucleosides. google.com One common phosphorylation method is the Yoshikawa procedure, which uses phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent. While this method is widely used, it can be challenging to control regioselectivity, potentially leading to the formation of 2'- and 3'-phosphorylated isomers, as well as diphosphate (B83284) and triphosphate byproducts. umich.edu

To achieve regioselective 5'-phosphorylation, protection of the 2'- and 3'-hydroxyl groups of the ribose moiety is often necessary. After the phosphorylation step, these protecting groups are removed to yield the desired 5'-monophosphate.

The ProTide approach is another strategy to deliver the monophosphate form into cells. This involves creating phosphoramidate (B1195095) prodrugs of the nucleoside analog. cardiff.ac.uk While this method has been explored for various 6-substituted-5-fluorouridines, the efficiency of the intracellular release of the 5'-monophosphate can be influenced by the nature of the C6-substituent. cardiff.ac.ukresearchgate.net

Derivatization Strategies for this compound (e.g., 6-azido-5-fluoro, 6-amino-5-fluoro)

The 6-iodo group in this compound serves as a versatile handle for further derivatization, allowing for the introduction of various functional groups at this position. This is typically achieved through nucleophilic substitution reactions where the iodine atom acts as a good leaving group.

Synthesis of 6-azido-5-fluorouridine: this compound can be converted to 5-fluoro-6-azidouridine by reaction with an azide (B81097) source, such as sodium azide (NaN₃). google.com This transformation introduces the azido (B1232118) group, which can be a valuable precursor for other functionalities or can itself confer specific biological properties. cardiff.ac.ukacs.org

Synthesis of 6-amino-5-fluorouridine: The 6-amino derivative can be synthesized from the 6-azido intermediate via reduction. For example, the reduction of 5-fluoro-6-azidouridine can yield 5-fluoro-6-aminouridine. google.com Alternatively, direct amination methods might be employed, though the reduction of the azide is a common and effective route.

These derivatization strategies are crucial for creating a library of compounds with diverse substituents at the C6 position, enabling the exploration of structure-activity relationships. acs.orgscience.gov The introduction of groups like azido and amino can significantly alter the molecule's interaction with target enzymes. acs.org

| Precursor | Reagent(s) | Product |

| 5-Fluorouridine | I₂ / Oxidizing Agent | This compound |

| This compound | NaN₃ | 5-Fluoro-6-azidouridine |

| 5-Fluoro-6-azidouridine | Reducing Agent | 5-Fluoro-6-aminouridine |

Regio- and Stereoselective Synthesis of this compound Analogs

Achieving regio- and stereoselectivity is paramount in the synthesis of nucleoside analogs to ensure the correct three-dimensional arrangement of atoms, which is critical for biological activity. In the context of this compound analogs, this primarily concerns the controlled introduction of substituents on the ribose sugar and the pyrimidine (B1678525) base.

For the synthesis of the core this compound structure, the glycosylation step, which couples the modified base to the ribose sugar, is a key point for stereochemical control. While this compound is often prepared from 5-fluorouridine, de novo synthesis would require a stereoselective glycosylation to ensure the desired β-anomer.

Intramolecular reactions can be a powerful tool for achieving high regio- and stereoselectivity. For instance, the use of 2,2'-anhydrouridine (B559692) derivatives allows for the regio- and stereoselective elaboration of the 2'-position of the ribose ring under mild conditions. ucla.edu This type of strategy could be adapted for the synthesis of more complex analogs of this compound.

Furthermore, enzymatic approaches can offer high regio- and stereoselectivity for modifications such as phosphorylation, although their application may be limited by substrate specificity.

Introduction of Fluorine at the Ribosyl Moiety in Relation to this compound Scaffolds (e.g., 2'-deoxy-2'-fluoro-6-iodo-UMP)

Modifying the ribose moiety, particularly by introducing a fluorine atom, is a common strategy to enhance the metabolic stability and biological activity of nucleoside analogs. The synthesis of analogs of this compound with fluorine at the sugar ring, such as 2'-deoxy-2'-fluoro-6-iodo-uridine-5'-monophosphate (2'-F-6-iodo-UMP), presents additional synthetic challenges.

The synthesis of 2'-deoxy-2'-fluoronucleosides often starts from a suitable sugar precursor or a pre-formed nucleoside. A common method involves the fluorination of a 2'-hydroxyl group with a fluorinating agent like diethylaminosulfur trifluoride (DAST). For example, the synthesis of 2'-deoxy-2'-fluoro-L-uridine has been achieved starting from L-type 2,2'-anhydrouridine, followed by a fluorination step using DAST. iu.edu A similar strategy could be envisioned for the D-isomer, which could then be iodinated at the C6 position of the base.

The synthesis of 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl pyrimidines also utilized DAST for fluorination, highlighting the utility of this reagent in creating 2'-fluoro analogs. researchgate.net Once the 2'-deoxy-2'-fluoro-6-iodouridine is obtained, it can be phosphorylated at the 5'-position to yield the target 2'-deoxy-2'-fluoro-6-iodo-UMP.

Molecular and Biochemical Mechanisms of Action of 5 Fluoro 6 Iodouridine

Enzymatic Inhibition Profiles

Mechanism of Orotidine (B106555) 5'-Monophosphate Decarboxylase (ODCase) Inhibition by 5-Fluoro-6-iodouridine Derivatives

This compound, in its monophosphate form (5-fluoro-6-iodo-UMP), acts as a potent inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. ebi.ac.ukscience.gov This pathway is crucial for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for RNA and DNA synthesis. nih.govgoogle.com The inhibition of ODCase by 5-fluoro-6-iodo-UMP is of significant interest due to the enzyme's essential role in cell proliferation, making it a target for therapeutic agents. nih.govresearchgate.net

Research has demonstrated that 5-fluoro-6-iodo-UMP is a covalent inhibitor of ODCase. ebi.ac.ukscience.govresearchgate.net This means that it forms a stable, irreversible chemical bond with the enzyme, leading to its inactivation. The mechanism involves the formation of a covalent bond between the C6 position of the uridine ring and an active site lysine (B10760008) residue of the enzyme. ebi.ac.ukscience.govresearchgate.net Specifically, mass spectral analysis and X-ray crystallography have confirmed the covalent attachment of the inhibitor to a lysine residue (Lys-72 in Methanobacterium thermoautotrophicum ODCase) following the elimination of the iodine atom. nih.gov This covalent modification effectively blocks the enzyme's active site, preventing it from binding to its natural substrate, orotidine 5'-monophosphate (OMP). nih.gov The formation of this covalent adduct is a time- and concentration-dependent process. nih.gov

In contrast, the related compound 5-fluorouridine (B13573) 5'-monophosphate (5-fluoro-UMP) is a very weak inhibitor of ODCase. ebi.ac.ukscience.govresearchgate.net This highlights the critical role of the 6-iodo substituent in the covalent inhibition mechanism.

The halogen substitutions at the 5 and 6 positions of the uracil (B121893) ring are crucial for the potent inhibitory activity of this compound.

The 6-Iodo Group: The iodine atom at the C6 position is the key to the covalent inhibition. It acts as a leaving group, facilitating the nucleophilic attack by the active site lysine residue. ebi.ac.ukscience.govresearchgate.net The elimination of the iodo moiety is a critical step in the formation of the covalent enzyme-inhibitor complex. nih.gov The larger atomic radius and greater polarizability of iodine compared to other halogens make it a better leaving group in this context.

The 5-Fluoro Group: The fluorine atom at the C5 position enhances the electrophilicity of the C6 carbon, making it more susceptible to nucleophilic attack by the lysine residue in the enzyme's active site. The electron-withdrawing nature of the fluorine atom polarizes the C5-C6 double bond, which contributes to the stabilization of the transition state during the covalent modification process. While 5-fluoro-UMP itself is a weak inhibitor, the presence of the 5-fluoro group in conjunction with the 6-iodo group significantly potentiates the inhibitory activity. ebi.ac.ukscience.govresearchgate.net

The combination of these two halogen substitutions results in a highly effective mechanism-based inhibitor of ODCase.

Modulation of Other Key Metabolic Enzymes in Pyrimidine Biosynthesis (e.g., dihydroorotase for related nucleosides)

While the primary target of this compound is ODCase, the broader class of fluoropyrimidines can affect other enzymes in the pyrimidine biosynthesis pathway. For instance, the parent compound 5-fluorouracil (B62378) (5-FU) is known to be metabolized to various active forms that can inhibit other enzymes. One such enzyme is thymidylate synthase (TS), which is inhibited by 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). mdpi.com

Furthermore, studies on fluoropyrimidines like 5-fluorocytosine (B48100) (5-FC) have shown that they can perturb the de novo pyrimidine synthesis pathway, leading to a reduction in intracellular UMP levels. nih.gov This suggests that the effects of fluorinated pyrimidines are not limited to a single enzyme but can have broader consequences on pyrimidine metabolism. While direct evidence for the modulation of dihydroorotase by this compound is not extensively documented, the general impact of fluoropyrimidines on the pyrimidine pool suggests potential indirect effects on the activity of other enzymes in the pathway due to feedback regulation. nih.gov

Nucleic Acid Metabolism and Incorporation

Interference with RNA Synthesis and Function through this compound Incorporation

The incorporation of fluorinated pyrimidines into RNA is a significant aspect of their mechanism of action. Following its metabolic activation to the triphosphate form, this compound can be incorporated into newly synthesized RNA molecules by RNA polymerases. pnas.orgplos.org This incorporation can interfere with various aspects of RNA metabolism and function.

The presence of 5-fluorouracil (a related compound) in RNA has been shown to disrupt the normal processing and maturation of ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA) precursors. plos.org For instance, the incorporation of 5-fluorouracil into small nuclear RNAs (snRNAs), which are essential components of the spliceosome, can impair pre-mRNA splicing. plos.org

Studies using 5-fluorouridine have shown that its incorporation into RNA can lead to the formation of stable, albeit non-covalent, complexes with RNA-modifying enzymes like pseudouridine (B1679824) synthases. nih.govresearchgate.net This can inhibit the normal post-transcriptional modification of RNA, which is crucial for its proper folding and function. While the specific consequences of this compound incorporation are less characterized, it is plausible that the presence of this bulkier, modified nucleotide would also disrupt RNA structure and its interactions with proteins.

The incorporation of 5-fluorouracil into RNA has been correlated with its cytotoxic effects. plos.orgnih.gov Therefore, the interference of this compound with RNA synthesis and function through its incorporation is likely a key contributor to its biological activity.

Interactive Data Table: Inhibition of Orotidine 5'-Monophosphate Decarboxylase by Uridine Derivatives

| Compound | Target Enzyme | Inhibition Type | Key Active Site Residue Interaction | Reference |

| This compound 5'-monophosphate | Orotidine 5'-Monophosphate Decarboxylase (ODCase) | Covalent | Lysine | ebi.ac.ukscience.govresearchgate.netnih.gov |

| 6-Iodouridine (B175831) 5'-monophosphate | Orotidine 5'-Monophosphate Decarboxylase (ODCase) | Covalent | Lysine (Lys-72 in M. thermoautotrophicum) | nih.gov |

| 5-Fluorouridine 5'-monophosphate | Orotidine 5'-Monophosphate Decarboxylase (ODCase) | Weak, Reversible | - | ebi.ac.ukscience.govresearchgate.net |

| 6-Azido-5-fluorouridine 5'-monophosphate | Orotidine 5'-Monophosphate Decarboxylase (ODCase) | Covalent | Lysine (Lys145) | ebi.ac.ukresearchgate.net |

Integration into DNA and its Biological Consequences

As a synthetic nucleoside analog, this compound's biological activity is contingent upon its metabolic activation within the cell. cardiff.ac.uk Similar to other fluoropyrimidines, it is anticipated to be phosphorylated by cellular kinases to its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form. cardiff.ac.ukpharmgkb.org The resulting triphosphate metabolite can then act as a substrate for DNA polymerases, leading to its incorporation into the elongating DNA chain.

Research on the closely related compound fialuridine (B1672660) (FIAU), which also contains fluoro and iodo substitutions, demonstrates that its triphosphate form (FIAUTP) is incorporated into DNA by all five purified mammalian DNA polymerases: α, β, γ, δ, and ε. nih.gov This suggests a high likelihood that this compound's triphosphate metabolite is also integrated into both nuclear and mitochondrial DNA. nih.gov

The biological consequences of this integration are significant and multifaceted, primarily revolving around the disruption of DNA synthesis and the induction of DNA damage. pharmgkb.orgpatsnap.com

Inhibition of Thymidylate Synthase (TS): The monophosphate form of fluorinated nucleosides, such as fluorodeoxyuridine monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase. pharmgkb.orgpatsnap.com This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. patsnap.com Inhibition of TS leads to a depletion of the cellular dTMP pool, which effectively halts DNA synthesis and is a primary mechanism of cytotoxicity for this class of compounds. pharmgkb.orgpatsnap.com It is suggested that 6-substituted-5-fluorouridine analogues may be intracellularly converted to their 2'-deoxynucleoside forms to exert this inhibitory effect on TS. cardiff.ac.uk

DNA Damage and Fragmentation: The incorporation of the fluorinated nucleotide triphosphate into DNA creates a structurally aberrant site. pharmgkb.org Cellular repair mechanisms, particularly the base excision repair (BER) pathway, recognize the fraudulent base and attempt to excise it. pharmgkb.org This process can lead to the creation of single-strand breaks in the DNA. If multiple incorporation events occur, the subsequent repair attempts can result in DNA fragmentation and the induction of apoptotic cell death. pharmgkb.org

The table below summarizes research findings on the interaction of the related compound, Fialuridine triphosphate (FIAUTP), with mammalian DNA polymerases, highlighting the potential for this compound to be similarly processed.

| DNA Polymerase | Interaction with Fialuridine (FIAU) Metabolite | Observed Outcome in Research Models | Reference |

|---|---|---|---|

| Polymerase α (alpha) | Incorporation of FIAUMP | Reduced length of oligonucleotide products compared to control. | nih.gov |

| Polymerase β (beta) | Incorporation of FIAUMP | Reduced length of oligonucleotide products compared to control. | nih.gov |

| Polymerase γ (gamma) | Incorporation of FIAUMP; Competitive inhibition by FIAUTP | Efficient generation of oligonucleotide products; Lowest Ki (0.04 µM) indicating strong competitive inhibition against dTTP. | nih.gov |

| Polymerase δ (delta) | Incorporation of FIAUMP | Reduced length of oligonucleotide products compared to control. | nih.gov |

| Polymerase ε (epsilon) | Incorporation of FIAUMP | Reduced length of oligonucleotide products compared to control. | nih.gov |

Impact on Nucleic Acid Structure and Stability in Research Models

The incorporation of modified nucleosides like this compound into nucleic acid strands can significantly alter their structural and thermodynamic properties. nih.gov The stability of RNA and DNA duplexes is influenced by the specific substitutions on the pyrimidine ring.

Studies on halogenated uridines in RNA duplexes have revealed distinct effects based on the identity and position of the halogen atom. nih.gov

Stabilizing Effect of Iodine: Research has shown that incorporating 5-iodouridine (B31010) into RNA duplexes enhances their thermal stability. nih.govoup.com This stabilizing effect is thought to result from the formation of a stronger hydrogen bond between the oxygen-4 of the modified uracil and the 6-amino group of its adenine (B156593) binding partner. nih.gov

Destabilizing Effect of Fluorine: In contrast, 5-fluorouridine has been observed to affect the stability of RNA duplexes differently from other 5-halogenouridines, often resulting in a decrease in thermal stability. nih.gov

Positional Effects: The stabilizing impact of a modification can also be dependent on its position within the oligonucleotide sequence. Placing A-U base pairs with 5-substituted uridines closer to the end of a duplex has been shown to enhance thermal stability more than placing them in a central position. nih.gov

Given that this compound contains both a fluorine and an iodine atom, its net effect on nucleic acid stability is likely a complex interplay of these opposing influences. The iodine at the C6 position would be expected to confer stability, while the fluorine at the C5 position might counteract this effect. The precise thermodynamic consequences would require direct experimental measurement on duplexes containing this specific compound.

The following table summarizes the observed effects of individual halogen substitutions on the thermal stability of RNA duplexes in research models.

| Modification | Effect on RNA Duplex Stability (Tm) | Postulated Reason | Reference |

|---|---|---|---|

| 5-Chlorouridine | Stabilizing | Stronger hydrogen bonding between modified uracil and adenine. | nih.gov |

| 5-Bromouridine | Stabilizing | Stronger hydrogen bonding between modified uracil and adenine. | nih.govoup.com |

| 5-Iodouridine | Stabilizing | Stronger hydrogen bonding between modified uracil and adenine. | nih.govoup.com |

| 5-Fluorouridine | Opposite effect to other 5-halogenouridines (destabilizing) | Different impact on base pairing and stacking interactions. | nih.gov |

| 6-Methyluridine (Internal) | Destabilizing (Inhibits duplex formation) | Steric hindrance affecting helical structure. | nih.gov |

| 6-Methyluridine (Terminal) | Stabilizing | Favorable 3'-dangling end effect. | nih.gov |

Downstream Cellular Signaling Pathway Modulation

The incorporation of this compound into DNA and the subsequent disruption of nucleic acid metabolism are potent cellular insults that trigger a complex network of downstream signaling pathways. While direct studies on this specific compound are limited, the pathways activated by its proposed mechanisms of action—DNA synthesis inhibition and DNA damage—are well-characterized for the broader class of fluoropyrimidines.

DNA Damage Response (DDR) Pathway: The primary response to the integration of fraudulent nucleotides and subsequent DNA strand breaks is the activation of the DNA Damage Response (DDR) pathway. This signaling cascade is orchestrated by large protein kinases, principally Ataxia-Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). These sensor kinases recognize DNA lesions and initiate a cascade of phosphorylation events that affect hundreds of downstream proteins. The ultimate goals of the DDR are to halt cell cycle progression to allow time for repair, recruit repair machinery to the site of damage, and, if the damage is irreparable, initiate programmed cell death (apoptosis).

Cell Cycle Arrest: A key consequence of DDR activation is cell cycle arrest. The ATM/ATR-mediated phosphorylation of checkpoint kinases Chk1 and Chk2 leads to the inactivation of CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the G1/S and G2/M phases of the cell cycle. This halt in proliferation prevents the cell from attempting to replicate a damaged genome.

Apoptosis Induction: If DNA damage is too severe, the DDR signaling network can switch from a pro-survival repair mode to a pro-death apoptotic mode. The tumor suppressor protein p53 is a critical mediator in this process. Stabilized and activated by ATM/Chk2 signaling, p53 can induce the expression of pro-apoptotic proteins like BAX and PUMA, ultimately leading to the activation of the caspase cascade and cellular demolition. The inhibition of DNA synthesis is itself a powerful trigger for apoptosis in rapidly dividing malignant cells. chemsrc.com

Pyrimidine Synthesis Pathway Modulation: A secondary, yet significant, mechanism involves the disruption of nucleotide metabolism. The related compound 6-iodouridine is known to be an inhibitor of orotidine 5'-monophosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthetic pathway. researchgate.net Inhibition of this pathway by this compound or its metabolites would deplete the cell of necessary pyrimidine nucleotides for both DNA and RNA synthesis, further contributing to cellular stress, cell cycle arrest, and potential apoptosis.

Cellular and Preclinical Pharmacodynamic Research of 5 Fluoro 6 Iodouridine

Antiviral Activity in Cellular and Preclinical Models

Elucidation of Mechanisms of Viral Replication Inhibition (e.g., viral polymerase targeting)

Further research and publication in peer-reviewed journals are required before a detailed scientific article on the pharmacodynamics of 5-Fluoro-6-iodouridine can be composed.

Applications as a Molecular Biology Research Tool

Probing RNA Structure and Dynamics

The introduction of a fluorine atom at the 5th position of the uracil (B121893) ring in 5-fluorouridine (B13573) provides a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies. oup.comnih.gov 19F NMR spectroscopy is a particularly powerful technique for monitoring the conformational changes and folding of nucleic acids. oup.com This is due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which minimizes the problem of resonance overlap commonly encountered in 1H NMR. oup.comtandfonline.com

Table 1: Application of 5-Fluorouridine in NMR-based Structural Analysis of RNA

| Feature | Description |

| Technique | 19F NMR Spectroscopy |

| Probe | 5-Fluorouridine |

| Principle | The 19F nucleus provides a sensitive NMR signal whose chemical shift is indicative of the local chemical environment. |

| Information Gained | Conformational changes, RNA folding, and binding interactions with ligands or proteins. oup.com |

| Advantage | Minimal perturbation to the native RNA structure and high sensitivity of the 19F probe. nih.gov |

Studying RNA-Protein and DNA-Protein Interactions

The larger iodine atom at the 5th position of the uracil ring in 5-iodouridine (B31010) (or 5-iodouracil in DNA) serves as an excellent chromophore for photocrosslinking studies. nih.govoup.com This technique is instrumental in identifying the specific sites of interaction between nucleic acids and their binding proteins. Upon irradiation with long-wavelength ultraviolet (UV) light (around 325 nm), the 5-iodouracil chromophore becomes activated, leading to the formation of a covalent bond with nearby amino acid residues of a protein. nih.gov

This method offers high crosslinking yields and specificity, as the long-wavelength irradiation minimizes photodamage to other nucleic acid bases and protein chromophores. nih.gov By incorporating 5-iodouridine at specific positions within an RNA or DNA sequence, researchers can precisely map the contact points within a nucleoprotein complex. nih.gov For instance, 5-iodouracil-substituted RNA and DNA have been successfully crosslinked to various proteins, including capsid proteins and RNA-binding proteins, with high efficiency. nih.gov

A notable example involves the use of an RNA hairpin containing 5-iodouridine to identify the binding site on the human U1A N-terminal RNA binding domain. nih.gov The substitution of a single uridine (B1682114) with 5-iodouridine in the 10-nucleotide loop enabled the formation of a specific crosslink to a tyrosine residue (Tyr 13) in the protein, providing precise structural information about the RNA-protein interface. nih.gov

Table 2: Application of 5-Iodouridine in Photocrosslinking Studies

| Feature | Description |

| Technique | UV Photocrosslinking |

| Probe | 5-Iodouridine or 5-Iodouracil |

| Principle | UV irradiation of the 5-iodouracil chromophore generates a reactive species that forms a covalent bond with proximal amino acids. nih.gov |

| Information Gained | Identification of direct contact points between nucleic acids and proteins. |

| Advantage | High crosslinking efficiency and specificity with minimal damage to other components of the complex. nih.gov |

Structure Activity Relationship Sar Investigations of 5 Fluoro 6 Iodouridine

Influence of Halogen Substitutions (5-Fluoro, 6-Iodo) on Biological Activity and Specificity

The biological profile of 5-Fluoro-6-iodouridine is profoundly influenced by the dual halogen substitutions on the uracil (B121893) base. The fluorine atom at the C5 position and the iodine atom at the C6 position work in concert to modulate the compound's interaction with cellular enzymes and metabolic pathways.

The 5-fluoro group is a well-established pharmacophore in cancer chemotherapy, most notably in the antimetabolite 5-fluorouracil (B62378) (5-FU) and its nucleoside derivative 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). nih.govnih.gov The mechanism of action for these compounds relies on their intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). nih.gov FdUMP is a potent mechanism-based inhibitor of thymidylate synthase (TS), the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov The high electronegativity of the fluorine atom is critical for the stability of the covalent ternary complex formed between FdUMP, thymidylate synthase, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, leading to enzyme inhibition and subsequent disruption of DNA replication. researchgate.net It is therefore anticipated that the 5-fluoro substituent of this compound directs its activity towards the inhibition of thymidylate synthase.

The 6-iodo group introduces significant steric bulk at the C6 position. A primary consequence of a large substituent at this position is the imposition of a syn conformation about the N-glycosidic bond, which connects the uracil base to the ribose sugar. acs.orgnih.gov This contrasts with the anti conformation preferred by most native nucleosides. This fixed syn conformation can dramatically alter the substrate specificity of the nucleoside. For instance, many DNA and RNA polymerases require substrates to be in the anti conformation for proper binding and incorporation. Consequently, 6-substituted nucleosides are often poor substrates for these polymerases. However, this conformational restriction can enhance binding to other enzymes. Studies on 6-substituted uridine (B1682114) derivatives have shown that they can be inhibitors of enzymes like uridine phosphorylase and orotidine (B106555) 5'-monophosphate decarboxylase (ODCase). nih.govnih.gov Specifically, 6-iodouridine (B175831) has been identified as a potent inhibitor of P. falciparum ODCase. nih.gov

The combination of the 5-fluoro and 6-iodo substituents results in a molecule that is a poor substrate for uridine phosphorylase, an enzyme that would otherwise cleave the glycosidic bond and degrade the nucleoside. acs.orgnih.gov This resistance to phosphorolysis increases the metabolic stability and intracellular half-life of the compound, allowing it to exert its inhibitory effects for a longer duration. Two derivatives, 5-fluoro-6-(hydroxymethyl)uridine and 5-fluoro-6-(fluoromethyl)uridine, have demonstrated cytotoxicities comparable to that of 5-fluorouracil in human tumor cell lines. acs.orgnih.gov

Effects of Ribosyl Moiety Modifications on Compound Activity

Modifications to the ribosyl sugar of a nucleoside analog represent a critical strategy for altering its biological activity, metabolic stability, and mechanism of action. While specific studies on the ribosyl modification of this compound are limited, extensive research on other nucleoside analogs provides a clear framework for predicting the effects of such changes. mit.edunih.gov

Key modifications to the ribose moiety include substitutions at the 2' and 5' positions.

2'-Position Modifications: The introduction of a fluorine atom at the 2'-position of the ribose, particularly in the arabino configuration (2'-deoxy-2'-fluorouridine), is a common modification that significantly impacts the sugar's conformation (sugar pucker). oup.comresearchgate.net This change can enhance the metabolic stability of the nucleoside by making it resistant to degradation by nucleases. oup.com The 2'-fluoro substitution can also improve the binding affinity of the nucleoside to certain viral RNA-dependent RNA polymerases, making 2'-fluorinated nucleosides a potent class of antiviral agents. mdpi.commedchemexpress.com Therefore, a 2'-fluoro modification to this compound would likely increase its stability and potentially introduce or enhance antiviral activity.

5'-Position Modifications: The 5'-hydroxyl group is essential for phosphorylation by cellular kinases, which is the first step in converting a nucleoside into its active mono-, di-, and triphosphate forms. nih.gov Modifying or removing this group has profound consequences. For example, 5'-deoxy-5-fluorouridine, which lacks the 5'-hydroxyl, cannot be directly phosphorylated. nih.govresearchgate.net Its activity is dependent on its cleavage by phosphorylases to release the 5-fluorouracil base, which can then enter the activation pathway. nih.gov Given that this compound is already a poor substrate for uridine phosphorylase due to its C6-substitution, a 5'-deoxy modification would likely render the compound biologically inert, as it could neither be phosphorylated directly nor efficiently release its active base.

Structure-Function Correlations of C6 Substitutions with Enzyme Binding and Cellular Responses

The substituent at the C6 position of the uracil ring plays a pivotal role in defining the therapeutic target and cellular response of uridine analogs. The size, electronic properties, and hydrogen-bonding capacity of the C6-substituent directly influence the molecule's conformation and its ability to fit within the active site of specific enzymes. nih.gov

As previously noted, a bulky substituent at C6, such as an iodine atom, forces the nucleoside into a syn conformation. acs.orgnih.gov This conformational constraint is a key determinant of enzyme interaction. While this prevents binding to most polymerases, it facilitates interaction with other enzymes that have a binding pocket adapted to this shape.

Research has demonstrated that various 6-substituted uridine monophosphates can act as inhibitors of orotidine 5'-monophosphate decarboxylase (ODCase), an essential enzyme in the de novo synthesis of pyrimidines. nih.gov The study of C6 derivatives of uridine, including 6-cyano, 6-azido, and 6-iodo uridine, against P. falciparum ODCase revealed that these compounds are potent inhibitors of the parasite. nih.gov The C6-iodo derivative, in particular, was highlighted for its inhibitory activity. This suggests that the 6-iodo group of this compound could direct this compound to inhibit ODCase, leading to pyrimidine (B1678525) starvation and cell death, a mechanism distinct from the thymidylate synthase inhibition conferred by the 5-fluoro group.

Furthermore, other 6-substituted uracil analogs have been developed as inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme involved in angiogenesis. nih.gov Although the 5-fluoro-6-substituted uridines are poor substrates for uridine phosphorylase, the specific nature of the C6-iodo group could confer inhibitory activity against related phosphorylases like TP, adding another potential layer to its biological activity profile.

Comparative Analysis with Other Halogenated Nucleoside Analogs

The unique biological profile of this compound is best understood by comparing it with other halogenated nucleoside analogs that have distinct substitution patterns. Key comparators include 5-fluorouracil, 5-iodouridine (B31010), and 2'-deoxy-2'-fluorouridine (B118953) derivatives.

5-Fluorouracil (5-FU): The primary distinction is that 5-FU is a pyrimidine base, not a nucleoside. mdpi.com It requires extensive metabolic activation to exert its effect, being converted into three active metabolites: FdUMP (inhibits DNA synthesis), 5-fluorouridine (B13573) triphosphate (FUTP, incorporates into RNA), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP, incorporates into DNA). frontiersin.org In contrast, this compound is a pre-formed nucleoside that would be activated by cellular kinases. Its C6-iodo group confers resistance to phosphorolytic cleavage, preventing the release of the base and focusing its activity as an intact nucleoside analog. acs.orgnih.gov

5-Iodouridine: This analog, halogenated only at the C5 position, can also be converted to its deoxyribonucleoside monophosphate and inhibit thymidylate synthase. However, the C-F bond in 5-fluorouracil derivatives is much stronger than the C-I bond, making the former a more effective and irreversible inhibitor of the enzyme. The C6-iodo group in this compound adds the crucial conformational lock and potential for ODCase inhibition, functionalities that 5-iodouridine lacks.

2'-Deoxy-2'-fluorouridine derivatives: These compounds are modified on the sugar moiety, not the base. oup.commdpi.com This modification primarily enhances metabolic stability and alters the sugar pucker, which is critical for interaction with viral polymerases. oup.commedchemexpress.com Their mechanism is often chain termination of viral RNA synthesis. This contrasts with this compound, where the modifications are on the base and are designed to inhibit nucleotide metabolism enzymes like thymidylate synthase and ODCase.

Table 1: Comparative Analysis of this compound and Related Analogs

| Compound | Key Structural Feature(s) | Primary Mechanism/Target | Predicted Biological Activity |

|---|---|---|---|

| This compound | 5-Fluoro and 6-Iodo on uracil base; syn conformation | Thymidylate Synthase inhibition; potential Orotidine Monophosphate Decarboxylase (ODCase) inhibition | Anticancer; potential antimalarial |

| 5-Fluorouracil (5-FU) | 5-Fluoro on uracil base (prodrug) | Thymidylate Synthase inhibition; RNA/DNA incorporation | Anticancer |

| 5-Iodouridine | 5-Iodo on uracil base | Thymidylate Synthase inhibition (weaker than 5-fluoro analogs) | Anticancer; Antiviral |

| 2'-Deoxy-2'-fluorouridine | 2'-Fluoro on ribose sugar | Viral Polymerase inhibition (chain termination) | Antiviral |

Table 2: Influence of Uridine Modifications on Conformation and Activity

| Modification Type | Example Compound | Conformational Effect | Impact on Biological Activity |

|---|---|---|---|

| C5 Halogenation | 5-Fluorouridine | Minimal conformational change | Potent inhibition of Thymidylate Synthase |

| C6 Halogenation | 6-Iodouridine | Forces syn glycosidic bond angle | Poor substrate for polymerases; potential inhibitor of ODCase/phosphorylases |

| C2' Sugar Modification | 2'-Deoxy-2'-fluorouridine | Alters sugar pucker (e.g., C2'-endo to C3'-endo) | Enhanced metabolic stability; potent inhibitor of viral polymerases |

Computational and in Silico Modeling Approaches in 5 Fluoro 6 Iodouridine Research

Molecular Docking Simulations for Enzyme-Ligand Binding (e.g., with ODCase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the study of 5-Fluoro-6-iodouridine, docking simulations are crucial for understanding its interaction with target enzymes, such as Orotidine (B106555) 5'-monophosphate Decarboxylase (ODCase). ODCase is a key enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, catalyzing the conversion of orotidine monophosphate (OMP) to uridine (B1682114) monophosphate (UMP). wikipedia.org Its essential role makes it an attractive target for inhibitor design.

Docking simulations would place this compound into the active site of ODCase to predict its binding conformation and affinity. The process involves:

Preparation of the Receptor: A high-resolution 3D structure of ODCase, typically obtained from X-ray crystallography or NMR spectroscopy, is prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding pocket.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Algorithm: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the enzyme's active site, predicting the most stable complex.

Studies on ODCase have revealed key amino acid residues in the active site that are critical for binding and catalysis. ebi.ac.uk Molecular docking of this compound would allow researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic interactions, with these residues. This information is vital for explaining the compound's inhibitory activity and for guiding the design of more potent inhibitors.

Table 1: Key Interactions Predicted by Molecular Docking of a Ligand with ODCase

| Interaction Type | Potential Interacting Residues in ODCase Active Site | Ligand Moiety Involved |

|---|---|---|

| Hydrogen Bonding | Asp, Lys, Thr | Ribose hydroxyls, Pyrimidine ring |

| Hydrophobic Interactions | Val, Leu, Ile | Pyrimidine ring |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Interactions

While molecular docking provides a static picture of the enzyme-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the protein and the ligand over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements.

For the this compound-ODCase complex, MD simulations can:

Assess Binding Stability: By simulating the complex in a solvent environment, researchers can assess the stability of the predicted binding pose from docking.

Reveal Conformational Changes: The binding of an inhibitor can induce conformational changes in the enzyme. MD simulations can capture these changes, such as the movement of flexible loops in the active site, which can be critical for catalysis. nih.govtunonlab.com

Calculate Binding Free Energies: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

MD simulations have been instrumental in understanding the catalytic mechanism of ODCase, highlighting the role of active site loop dynamics in substrate binding and product release. nih.govtunonlab.com Applying these simulations to this compound would provide a deeper understanding of its inhibitory mechanism and the specific interactions that contribute to its potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR studies would involve synthesizing a series of derivatives with modifications at various positions and measuring their inhibitory activity against a target.

The general workflow for a QSAR study is as follows:

Data Set Preparation: A diverse set of this compound derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. chemrevlett.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. nih.gov

A validated QSAR model can be used to predict the activity of novel, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity, Molar Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, Reactivity |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular size, Branching, Shape |

De Novo Design and Virtual Screening of Novel this compound Analogs

De novo design and virtual screening are powerful computational techniques for discovering novel drug candidates. mdpi.com

Virtual screening involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.govresearchgate.net In the context of this compound, a virtual screening campaign could be launched to identify new scaffolds that mimic its key interactions with the target enzyme but possess different chemical structures. This can lead to the discovery of compounds with improved properties, such as better selectivity or pharmacokinetic profiles.

De novo design , on the other hand, involves the computational generation of novel molecular structures from scratch. mdpi.commdpi.com Algorithms are used to build molecules piece by piece within the constraints of the enzyme's active site, optimizing for favorable interactions. This approach can lead to the design of highly novel and potent inhibitors that may not be present in existing chemical libraries. For this compound, de novo design could be used to explore new chemical spaces around its core structure, suggesting modifications that could enhance its binding affinity or other desirable properties.

Both virtual screening and de novo design rely on accurate scoring functions and a detailed understanding of the target's binding site, often informed by techniques like molecular docking and MD simulations.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Orotidine 5'-monophosphate (OMP) |

| Uridine 5'-monophosphate (UMP) |

| 5-fluoroorotic acid |

| Ciprofloxacin |

| Norfloxacin |

| Levofloxacin |

| Sparfloxacin |

Advanced Analytical and Methodological Research for 5 Fluoro 6 Iodouridine

Chromatographic and Spectroscopic Characterization and Quantification in Research Samples (e.g., HPLC, NMR, Mass Spectrometry)

The rigorous characterization and quantification of 5-Fluoro-6-iodouridine in research samples rely on a combination of advanced chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is utilized to confirm the purity of the compound, with analyses typically verifying a purity of ≥95%. cardiff.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the molecule. For this compound, ¹³C NMR provides a detailed fingerprint of the carbon skeleton. Specific chemical shifts and coupling constants, particularly those influenced by the fluorine atom, confirm the compound's structure. For example, the carbon atoms at the C-4, C-5, and C-6 positions of the pyrimidine (B1678525) ring exhibit distinct shifts and C-F coupling, which are critical for unambiguous identification. cardiff.ac.uk

Mass Spectrometry (MS) is employed for accurate mass determination and confirmation of the elemental composition. Using techniques such as electrospray ionization (ES+), the mass-to-charge ratio (m/z) of molecular ions is measured. For this compound, a characteristic ion is the sodium adduct [M+Na]⁺, which is observed at an m/z of approximately 387.96, confirming its molecular weight and formula. cardiff.ac.uk

Table 1: Analytical and Spectroscopic Data for this compound

| Parameter | Method/Conditions | Observed Value/Characteristic | Source |

|---|---|---|---|

| Purity | HPLC | ≥95% | cardiff.ac.uk |

| Structure | ¹³C NMR (100 MHz, DMSO-d₆) | δ in ppm: 157.04 (d, ¹JC-F = 230.0 Hz, C-4), 149.21 (s, C-2), 141.49 (d, ²JC-F = 29.0 Hz, C-5), 105.17 (d, ²JC-F = 39.0 Hz, C-6), 103.16 (C-1'), 86.29 (C-4'), 73.42 (C-2'), 71.32 (C-3'), 63.71 (C-5') | cardiff.ac.uk |

| Mass | Mass Spectrometry (ES+) | m/z: 387.96 ([M+Na]⁺, 100%) | cardiff.ac.uk |

Methodologies for Assessing Cellular Transport and Intracellular Metabolism in Research Models

Investigating the biological activity of this compound necessitates methodologies to assess its transport across cell membranes and its subsequent metabolic fate within the cell. Like many nucleoside analogues, its effectiveness can be limited by cellular uptake mechanisms. cardiff.ac.uk To overcome poor membrane permeability and bypass reliance on specific nucleoside transporters, research may involve designing prodrugs, such as ProTides, which are modified to enhance cell entry. cardiff.ac.uk

Once inside the cell, this compound must undergo metabolic activation to exert its biological effects. This typically involves a series of phosphorylation events, converting the nucleoside into its corresponding 5'-monophosphate, 5'-diphosphate, and ultimately its active 5'-triphosphate form. cardiff.ac.uk Another potential metabolic pathway involves the enzymatic degradation of the molecule to its base by enzymes like thymidine (B127349) phosphorylase (TPase). cardiff.ac.uk

To study these metabolic conversions, specialized analytical techniques are employed. For instance, in studies involving phosphoramidate (B1195095) prodrugs (ProTides), enzymatic assays are used to monitor their activation. The metabolism of a prodrug can be tracked over time using ³¹P NMR spectroscopy after incubation with an enzyme such as Carboxypeptidase Y, which cleaves the prodrug moiety to release the activated monophosphate. cardiff.ac.uk This method allows for real-time observation of the appearance of metabolic intermediates. cardiff.ac.uk

Techniques for Probing Nucleic Acid Incorporation and Distribution

A primary mechanism of action for many fluoropyrimidine nucleoside analogues is their incorporation into newly synthesized DNA or RNA, leading to the disruption of nucleic acid function and ultimately inhibiting cellular division. cardiff.ac.uk The biological effect of this compound is presumed to follow this pathway after its intracellular conversion to the triphosphate form. cardiff.ac.uk

Methodologies to probe the incorporation of such analogues into nucleic acids are critical for mechanistic studies. A common technique involves using a radiolabeled version of the compound. Cells are incubated with the radiolabeled nucleoside, and after a set period, genomic DNA and RNA are isolated. The amount of radioactivity in the acid-insoluble fraction (representing nucleic acids) is then quantified using scintillation counting. This provides a direct measure of the extent of the analogue's incorporation.

Further detailed analysis can be achieved using enzymatic digestion of the nucleic acids into individual nucleosides, followed by separation and quantification using HPLC or liquid chromatography-mass spectrometry (LC-MS). This allows researchers to confirm the identity of the incorporated analogue and measure its frequency relative to natural nucleosides.

High-Throughput Screening Methodologies for Enzyme Inhibition and Cellular Effects

Enzyme Inhibition: It has been suggested that the anticancer activity of 6-substituted-5-fluorouridine analogues may be exerted through the inhibition of key enzymes like thymidylate synthase (TS). cardiff.ac.uk HTS assays for enzyme inhibition typically involve incubating the purified enzyme with its substrate and a range of concentrations of the inhibitor compound. The enzymatic activity is then measured using a fluorescent or colorimetric readout.

Cellular Effects: Several HTS-compatible assays are used to measure the impact of this compound on cell lines:

Cytotoxicity Assays: The general toxicity of the compound is assessed by treating cells (e.g., Vero cells) with serial dilutions of the compound. After incubation, cell viability is quantified by measuring the intracellular ATP content using a luminescent assay, such as the CellTiter-Glo® kit. cardiff.ac.uk

Cell Viability Assays: To screen for anticancer activity, a panel of tumor cell lines (e.g., MCF-7, SW620) is treated with the compound. The number of viable cells is subsequently determined using reagents like MTS, which is converted by metabolically active cells into a colored formazan (B1609692) product, allowing for spectrophotometric quantification. cardiff.ac.uk

Antiviral Assays: The potential antiviral activity is evaluated using cytopathic effect (CPE) inhibition assays. In this setup, host cells are incubated with the compound before being infected with a virus (e.g., Chikungunya virus). The ability of the compound to protect cells from virus-induced death is quantified after several days of incubation. cardiff.ac.uk

Emerging Research Directions and Future Applications of 5 Fluoro 6 Iodouridine

Development of Prodrugs and Targeted Delivery Systems (e.g., ProTides, G-quadruplex-linked oligomers)

A significant challenge in chemotherapy is achieving targeted delivery of cytotoxic agents to tumor cells while minimizing systemic toxicity. Prodrug strategies, which involve administering an inactive compound that is converted to an active drug in the body, offer a promising solution. nih.gov For 5-fluoro-6-iodouridine, several innovative prodrug and targeted delivery systems are under investigation.

ProTides: The ProTide (pro-nucleotide) approach involves masking the nucleoside monophosphate with a phosphoramidate (B1195095) moiety, which is designed to be cleaved intracellularly to release the active nucleotide. This strategy can enhance cell permeability and bypass the often rate-limiting initial phosphorylation step. Research into ProTides of 6-substituted-5-fluorouridine analogues has been conducted to evaluate their potential as anticancer agents. nih.gov A study on a series of thirteen phosphoramidate prodrugs of different 6-substituted-5-fluorouridine nucleoside analogues showed that while the concept was supported by carboxypeptidase Y assays, docking studies suggested that the bioactivation by the Hint phosphoramidase-type enzyme might be compromised. nih.gov This highlights the need for careful design of the phosphoramidate moiety to ensure efficient intracellular activation. nih.gov

G-quadruplex-linked Oligomers: G-quadruplexes are four-stranded DNA structures that can be utilized as nanocarriers for drug delivery. nih.gov These structures have been shown to enhance cellular uptake, particularly in cancer cells that overexpress G-quadruplex binding proteins. nih.gov A novel strategy involves linking oligomers of 5-fluoro-2'-deoxyuridine (B1346552) (the deoxyribose form of 5-fluorouridine) to G-quadruplexes. nih.gov Studies have demonstrated that these G-quadruplex-linked oligomers are not only structurally stable but also exhibit increased cellular uptake and cytotoxicity in 5-FU resistant colorectal cancer cells compared to the conventional drug. nih.gov This suggests that a similar approach with this compound could be a promising strategy to overcome drug resistance. nih.gov

| Delivery System | Mechanism of Action | Potential Advantages | Key Research Findings |

| ProTides | Intracellular conversion to the active nucleoside monophosphate via enzymatic cleavage of a phosphoramidate moiety. | Enhanced cell permeability, bypass of initial phosphorylation step, potential for targeted activation. | Docking studies suggest that the efficiency of bioactivation by the Hint enzyme may be a critical factor for the efficacy of 6-substituted-5-fluorouridine ProTides. nih.gov |

| G-quadruplex-linked oligomers | Utilization of G-quadruplex nanostructures to facilitate cellular uptake of linked nucleoside analogs. | Increased cellular uptake, potential to overcome drug resistance, enhanced cytotoxicity in resistant cells. | G-quadruplexes linked to 5-fluoro-2'-deoxyuridine oligomers showed increased cytotoxic effects in 5-FU-resistant colorectal cancer cells. nih.gov |

Identification and Validation of Novel Molecular Targets Beyond Pyrimidine (B1678525) Metabolism

The primary mechanism of action of 5-fluorouracil (B62378) and its derivatives has long been attributed to the inhibition of thymidylate synthase (TS) and the disruption of DNA and RNA synthesis through incorporation of its metabolites. nih.govfrontiersin.org However, emerging research indicates that the cytotoxic effects of fluorinated pyrimidines may not be limited to the pyrimidine metabolism pathway. mdpi.com

Recent studies have implicated other enzymes as potential targets. For instance, DNA topoisomerase 1 (Top1) and certain RNA modifying enzymes, such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, have been identified as being inhibited by 5-FU substitution, contributing to its cytotoxic effects. mdpi.com The unique structural modifications of this compound, specifically the iodine atom at the 6-position, may confer altered or enhanced activity against these or other, as yet unidentified, molecular targets. The larger atomic radius and different electronic properties of iodine compared to hydrogen could lead to novel interactions within the active sites of enzymes or with nucleic acid structures. Further research is warranted to explore the specific molecular interactions of this compound and to identify and validate novel targets that could be exploited for therapeutic benefit.

Synergistic Effects of this compound in Combination with Other Investigational Agents

Combination therapy is a cornerstone of modern oncology, often leading to improved efficacy and reduced development of drug resistance. The potential for synergistic interactions between this compound and other anticancer agents is a promising area of investigation. The parent compound, 5-fluorouracil, is frequently used in combination regimens. For example, studies have shown that 5-FU can act synergistically with natural compounds like diosmetin (B1670712) in colorectal cancer cells, leading to a significant dose reduction of 5-FU and enhanced apoptotic effects. mdpi.com

Given the unique properties of this compound, it is plausible that it could exhibit synergistic effects when combined with a variety of other investigational agents. These could include inhibitors of other metabolic pathways, targeted therapies against specific oncogenic signaling pathways, or immunomodulatory agents. Investigating these combinations could lead to the development of more potent and less toxic treatment strategies.

| Combination Strategy | Rationale | Potential Outcome |

| With other metabolic inhibitors | Targeting multiple nodes in cancer cell metabolism to induce synthetic lethality. | Enhanced cytotoxicity and prevention of metabolic escape mechanisms. |

| With targeted therapies | Combining a broadly acting cytotoxic agent with a drug that targets a specific cancer-driving mutation or pathway. | Increased efficacy in specific cancer subtypes and potential to overcome resistance to targeted agents. |

| With immunomodulatory agents | Combining chemotherapy-induced cell death with immune system activation to promote an anti-tumor immune response. | Enhanced and more durable anti-tumor responses. |

Advancements in this compound as a Tool for Structural Biology and Chemical Biology

The fields of structural and chemical biology utilize molecular tools to probe and understand complex biological systems. reddit.comyork.ac.uk Structural biology focuses on determining the three-dimensional structures of biomolecules, which is crucial for understanding their function and for rational drug design. nih.gov Chemical biology employs small molecules to manipulate and study biological processes in living systems. universiteitleiden.nl

This compound, with its unique atomic composition, has the potential to be a valuable tool in both of these fields. The presence of the heavy iodine atom can be exploited in X-ray crystallography to aid in solving the phase problem, a critical step in determining the three-dimensional structure of proteins and nucleic acids in complex with the nucleoside. This can provide detailed insights into the molecular interactions between this compound and its biological targets. nih.gov

In chemical biology, the fluorine atom can be used as a sensitive probe for NMR spectroscopy studies, allowing for the investigation of the local environment and conformational changes of biomolecules upon binding of the compound. Furthermore, the iodine atom provides a site for potential chemical modification, allowing for the attachment of fluorescent probes, affinity tags, or cross-linking agents to study its interactions and identify its binding partners within the cell.

Potential for Radiotracer Development for Research Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. mdpi.com This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. nih.gov The development of novel radiotracers is crucial for advancing our understanding of disease and for the development of new diagnostic and therapeutic strategies. pitt.edu

Q & A

Q. How can researchers ensure data transparency and accessibility in studies on this compound?

- Methodological Answer : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo, ChEMBL). Provide detailed metadata, including instrument settings, software versions, and statistical codes. Use persistent identifiers (DOIs) for datasets and cite them in publications to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。